Cas no 2171356-71-9 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid)

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acidは、Fmoc保護基を有する非天然アミノ酸誘導体であり、ペプチド合成において重要な中間体として利用されます。この化合物は、Fmoc基の高い反応性と選択的脱保護特性を活かし、固相ペプチド合成(SPPS)において効率的な鎖伸長を可能にします。ヘキサン酸とペンタン酸のハイブリッド構造は、疎水性と親水性のバランスが調整可能であり、標的ペプチドの物理化学的特性を精密に制御する上で有利です。また、立体選択的な2S配置を有するため、生体適合性の高いペプチド設計に寄与します。

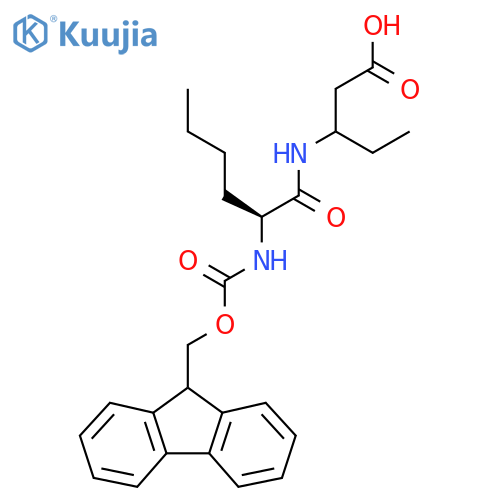

2171356-71-9 structure

商品名:3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid

- EN300-1492014

- 2171356-71-9

- 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid

-

- インチ: 1S/C26H32N2O5/c1-3-5-14-23(25(31)27-17(4-2)15-24(29)30)28-26(32)33-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-23H,3-5,14-16H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)/t17?,23-/m0/s1

- InChIKey: ABPCYROCCZFHOQ-VXLWULRPSA-N

- ほほえんだ: O(C(N[C@H](C(NC(CC(=O)O)CC)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 452.23112213g/mol

- どういたいしつりょう: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 12

- 複雑さ: 647

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1492014-2500mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid |

2171356-71-9 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1492014-100mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid |

2171356-71-9 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1492014-1000mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid |

2171356-71-9 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1492014-250mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid |

2171356-71-9 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1492014-1.0g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid |

2171356-71-9 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1492014-500mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid |

2171356-71-9 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1492014-50mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid |

2171356-71-9 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1492014-5000mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid |

2171356-71-9 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1492014-10000mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]pentanoic acid |

2171356-71-9 | 10000mg |

$14487.0 | 2023-09-28 |

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

2171356-71-9 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量